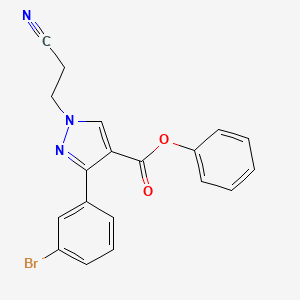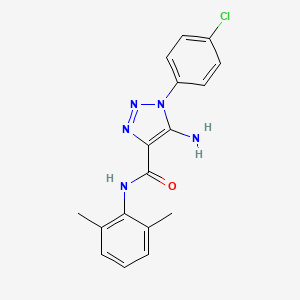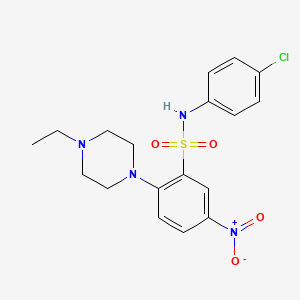![molecular formula C17H28ClNO2 B5175654 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5175654.png)
2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride, also known as MTUCE, is a synthetic compound that has gained significant attention in scientific research. MTUCE is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibition by MTUCE leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride is a potent and selective inhibitor of MAGL, which is responsible for the degradation of 2-AG. MAGL inhibition by 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride leads to increased levels of 2-AG, which activates the cannabinoid receptor CB1 and CB2. Increased activation of these receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects
2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been shown to have a range of biochemical and physiological effects. In preclinical studies, 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been shown to have anti-cancer effects by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has several advantages for scientific research. It is a potent and selective inhibitor of MAGL, making it a useful tool for studying the role of 2-AG in various physiological processes. 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has also been optimized for high purity and high yield, making it a suitable compound for in vitro and in vivo studies. However, 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. Additionally, the effects of 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride may be influenced by factors such as dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride. One area of research is the development of novel MAGL inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride in various diseases, including pain, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to understand the long-term effects of MAGL inhibition by 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride and the potential for adverse effects.
Synthesemethoden
2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride is synthesized using a multistep process that involves the reaction of tricyclo[4.3.1.1~3,8~]undec-9-ene-3,6-dione with morpholine and ethyl chloroacetate, followed by hydrogenation and hydrochloride salt formation. The synthesis of 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Preclinical studies have shown that MAGL inhibition by 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride leads to increased levels of 2-AG, which has been shown to have anti-inflammatory and analgesic effects. 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c19-16(12-18-3-5-20-6-4-18)17-9-13-1-2-14(10-17)8-15(7-13)11-17;/h13-15H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYYOLDQBCGRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)CN4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5175571.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5175574.png)
![(2,3-dimethylphenyl)[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B5175580.png)
![methyl 2-({[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5175598.png)

![4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5175630.png)


![2,5-dimethyl-4-(3-{1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5175646.png)
![N-(2,5-dimethoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5175655.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5175659.png)
![N-(2,4-difluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175674.png)
![1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5175678.png)
